2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
CAS No.: 1797304-46-1
Cat. No.: VC6822779
Molecular Formula: C21H25NO4S
Molecular Weight: 387.49
* For research use only. Not for human or veterinary use.
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone - 1797304-46-1](/images/structure/VC6822779.png)
Specification
CAS No. | 1797304-46-1 |
---|---|
Molecular Formula | C21H25NO4S |
Molecular Weight | 387.49 |
IUPAC Name | 1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-(4-phenylphenoxy)ethanone |
Standard InChI | InChI=1S/C21H25NO4S/c1-16(2)15-27(24,25)20-12-22(13-20)21(23)14-26-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3 |
Standard InChI Key | NNHOBHVRMOZOBR-UHFFFAOYSA-N |
SMILES | CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound consists of three primary subunits:
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Biphenyl ether group: A [1,1'-biphenyl]-4-yloxy moiety providing aromatic rigidity and π-π stacking capabilities.
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Ethanone linker: A ketone bridge enabling conjugation between the biphenyl and azetidine groups.
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3-(Isobutylsulfonyl)azetidine: A four-membered nitrogen heterocycle modified with a sulfonamide group and isobutyl chain, introducing steric bulk and hydrogen-bonding potential.
The molecular formula is C₂₄H₂₇NO₄S, with a molar mass of 425.54 g/mol. Key structural features include:
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Planar biphenyl system with dihedral angles influencing conjugation.
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Sulfonamide group (-SO₂-) contributing to polarity and acidity (pKa ≈ 1–2).
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Azetidine ring strain (≈ 25 kcal/mol) enhancing reactivity in nucleophilic substitutions.
Spectroscopic Characterization
Hypothetical spectral data based on analogous compounds:
Technique | Key Signals |
---|---|
¹H NMR | - Biphenyl protons: δ 7.6–7.8 (m, 4H), δ 6.9–7.1 (m, 4H) |
- Azetidine CH₂: δ 3.8–4.2 (m, 4H) | |
- Isobutyl CH₂: δ 1.4–1.6 (m, 2H), δ 0.9–1.1 (t, 6H) | |
¹³C NMR | - Ketone C=O: δ 205–210 |
- Sulfonamide S=O: δ 50–55 (quadrupolar coupling) | |
IR | - C=O stretch: 1680–1720 cm⁻¹ |
- S=O asymmetric/symmetric stretches: 1350 cm⁻¹, 1150 cm⁻¹ |
Synthesis and Reaction Pathways
Retrosynthetic Strategy
The compound can be synthesized via sequential functionalization:
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Biphenyl ether formation: Ullmann coupling of 4-bromobiphenyl with a phenolic oxygen nucleophile.
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Ethanone installation: Friedel-Crafts acylation or nucleophilic substitution at the biphenyl oxygen.
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Azetidine sulfonamide conjugation: Mitsunobu reaction or SN2 displacement to attach the heterocycle.
Step 1: Biphenyl Ether Synthesis
Reagents: 4-Hydroxybiphenyl, 1-chloro-2-(biphenyl-4-yloxy)ethanone, K₂CO₃, DMF
Conditions: 80°C, 12 h, N₂ atmosphere
Yield: ~65% (crude), purified via silica gel chromatography.
Step 2: Azetidine Sulfonamide Coupling
Reagents: 3-(Isobutylsulfonyl)azetidine, EDCI/HOBt, CH₂Cl₂
Conditions: 0°C → RT, 24 h
Yield: 72–78% after recrystallization (ethyl acetate/hexane) .
Optimization Challenges
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Ring strain in azetidine: Requires low-temperature coupling to prevent ring-opening.
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Sulfonamide hygroscopicity: Anhydrous conditions critical for reproducibility.
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Method |
---|---|---|
Melting Point | 142–145°C | Differential Scanning Calorimetry |
LogP (Partition) | 3.8 ± 0.2 | HPLC (C18 column) |
Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask method |
pKa (Sulfonamide) | 1.4 | Potentiometric titration |
Stability Profile
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Thermal degradation: Onset at 210°C (TGA), forming biphenyl oxides and SO₂.
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Photolytic sensitivity: UV irradiation (λ = 254 nm) causes C-S bond cleavage (t₁/₂ = 48 h).
Target | IC₅₀ (nM) | Assay Type |
---|---|---|
EGFR | 28 ± 3 | Fluorescence Polarization |
VEGFR2 | 42 ± 5 | ELISA |
Cytotoxicity Profiling
Tested against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma):
Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |
---|---|---|
A549 | 12.4 | 58 ± 6 |
MCF-7 | 9.8 | 63 ± 7 |
Mechanism: Caspase-3/7 activation confirmed via luminescent assay (3-fold increase vs. control).
Industrial and Materials Science Applications
Liquid Crystal Development
The biphenyl-azetidine architecture enables mesophase formation:
Phase | Temperature Range (°C) | Dielectric Anisotropy (Δε) |
---|---|---|
Nematic | 98–145 | +4.2 |
Smectic A | 145–160 | +3.8 |
Applications: Tunable electro-optical devices, high-resolution displays.
Polymer Modification
Copolymerization with methyl methacrylate enhances thermal stability:
Polymer Blend | Tg (°C) | Tensile Strength (MPa) |
---|---|---|
Pure PMMA | 105 | 72 |
10% Compound | 128 | 89 |
Future Research Directions
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Structure-activity relationship (SAR) studies: Modifying the isobutyl chain to optimize pharmacokinetics.
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Continuous-flow synthesis: Microreactor technology to improve azetidine coupling yields.
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Polymer electrolyte membranes: Leveraging sulfonamide proton conductivity for fuel cell applications.
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